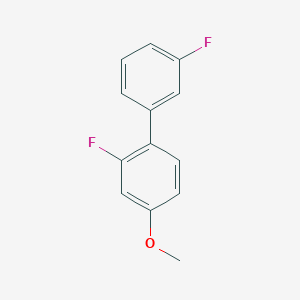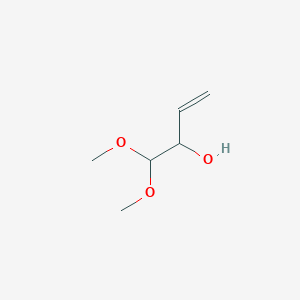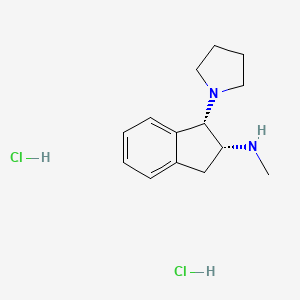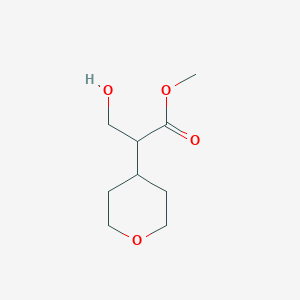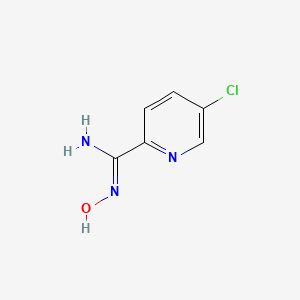
5-Chloro-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N’-hydroxypyridine-2-carboximidamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 5-chloro-2-hydroxypyridine with appropriate reagents to introduce the carboximidamide functionality. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-chloro-N’-hydroxypyridine-2-carboximidamide may involve large-scale chlorination processes followed by the introduction of the carboximidamide group using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide
Aplicaciones Científicas De Investigación
5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-chloro-N’-hydroxypyridine-2-carboximidamide include:
- 5-chloro-2-hydroxypyridine
- 6-chloro-2-hydroxypyridine
- 5-chloro-3-hydroxypyridine
- 2-chloro-5-methoxypyridine
Uniqueness
5-chloro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and functional groups This uniqueness gives it distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Clave InChI |
XXCHVPFWISBFAU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=NC=C1Cl)/C(=N/O)/N |
SMILES canónico |
C1=CC(=NC=C1Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



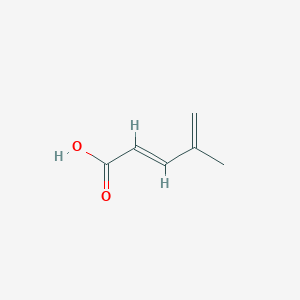


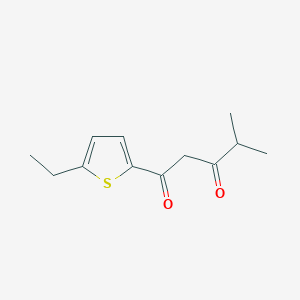
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

